NK1 receptor antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

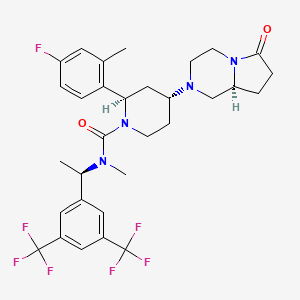

C31H35F7N4O2 |

|---|---|

Molecular Weight |

628.6 g/mol |

IUPAC Name |

(2R,4R)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |

InChI |

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24-,25+,27-/m1/s1 |

InChI Key |

XWNBGDJPEXZSQM-QSEFLHEVSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NK1 Receptor Antagonists in the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P (SP), form a critical signaling system within the central nervous system (CNS) implicated in a range of physiological and pathological processes, including emesis, pain, inflammation, and affective behaviors.[1][2] NK1 receptor antagonists, by competitively blocking the binding of Substance P, modulate these downstream pathways, offering significant therapeutic potential.[2] This document provides a comprehensive technical overview of the mechanism of action of NK1 receptor antagonists in the CNS, detailing the core signaling cascades, receptor trafficking dynamics, quantitative pharmacological data, and key experimental methodologies used in their evaluation. It is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel CNS-targeted therapeutics.

The Substance P/NK1 Receptor System: A Core CNS Pathway

Substance P: The Endogenous Ligand

Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[3] It is widely distributed throughout the central and peripheral nervous systems.[4] Within the CNS, the release of Substance P is induced by stressful stimuli, with the magnitude of its release being proportional to the intensity and frequency of the stimulation.[1][4] This allows for a graded response where more potent stimuli cause SP to diffuse farther from its release site, activating a greater number of neurons expressing the NK1 receptor.[1]

The Neurokinin-1 (NK1) Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that exhibits the highest affinity for Substance P.[5][6] Upon binding SP, the NK1 receptor primarily couples to the Gαq protein, initiating a cascade of intracellular signaling events.[6] Unlike broadly expressed neurotransmitter receptors like glutamate, the NK1 receptor is expressed by a smaller subset of neurons (approximately 5-7%) in specific CNS regions.[1][4]

CNS Distribution and Therapeutic Relevance

NK1 receptors are highly expressed in brain regions critical for regulating emotions, stress responses, and emesis.[7][8] Key areas include the area postrema and nucleus tractus solitarius, which are central to the emetic reflex.[5][7] This localization underpins the efficacy of NK1 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV).[5][9] Their presence in brain circuits related to affect has also driven extensive research into their potential as anxiolytic and antidepressant agents.[8][10]

Core Mechanism of Action

Competitive Antagonism at the NK1 Receptor

NK1 receptor antagonists exert their effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P.[2][7] This action prevents the conformational changes in the receptor necessary to activate downstream signaling pathways.[2] The therapeutic effect is dependent on the antagonist's ability to penetrate the blood-brain barrier and achieve sufficient receptor occupancy in the target CNS regions.[5]

Downstream Signaling Pathways

Activation of the NK1 receptor by Substance P initiates a well-characterized signaling cascade. The receptor-coupled Gαq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][11] These events lead to a variety of cellular responses, including the potentiation of NMDA receptors and the modulation of ion channel activity, ultimately increasing neuronal excitability.[11]

Receptor Trafficking: Internalization, Desensitization, and Resensitization

Upon binding to Substance P, the NK1 receptor undergoes rapid internalization into endosomes.[1][12][13] This process serves as a key mechanism for signal desensitization, as it reduces the number of available receptors on the cell surface.[12][14] Following internalization, the receptor can be recycled back to the plasma membrane, leading to resensitization, or targeted for degradation.[1][4][14] Desensitization can occur via phosphorylation of the receptor, a process that does not require endocytosis, whereas resensitization is dependent on endocytosis, recycling, and phosphatase activity.[14]

Quantitative Pharmacology of NK1 Receptor Antagonists

Receptor Binding Affinity and Potency

The efficacy of an NK1 receptor antagonist is closely related to its binding affinity (Ki) and functional antagonist potency (pA2). These parameters are determined through in vitro radioligand binding assays and functional assays, respectively.

Table 1: Binding Affinity and Antagonist Potency of Select Compounds

| Compound | Preparation | Assay Type | Value | Reference |

|---|---|---|---|---|

| Aprepitant (B1667566) (MK-869) | Human NK1 Receptor | Binding Affinity (Ki) | 0.1 nM | [6] |

| Compound 19 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 13.0 ± 1.5 nM | [15] |

| Compound 20 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 1.1 ± 0.1 nM | [15] |

| Compound 23 | hNK1/CHO cell membranes | Binding Affinity (Ki) | 3.3 ± 0.3 nM | [15] |

| Compound 19 | Guinea pig ileum | Antagonist Potency (pA2) | 6.8 ± 0.1 | [15] |

| Compound 20 | Guinea pig ileum | Antagonist Potency (pA2) | 8.3 ± 0.1 | [15] |

| Compound 23 | Guinea pig ileum | Antagonist Potency (pA2) | 7.9 ± 0.1 |[15] |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in quantifying the relationship between antagonist dose, plasma concentration, and central NK1 receptor occupancy in humans.[16][17] A high level of receptor occupancy (>90%) is considered a predictor of therapeutic efficacy for CINV and was the target for trials in depression.[5][17]

Table 2: Brain NK1 Receptor Occupancy by Aprepitant in Humans

| Oral Dose (once daily) | Trough Plasma Concentration | Mean Receptor Occupancy (Striatum) | Reference |

|---|---|---|---|

| 10 mg | ~10 ng/mL | ~50% | [16][18] |

| 30 mg | Not specified | Not specified | [16][18] |

| 100 mg | ~100 ng/mL | ≥90% | [16][18] |

| 300 mg | Not specified | >90% |[16][18] |

Key Experimental Protocols

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of an antagonist for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Recombinant cells (e.g., CHO or HEK293T) expressing the human NK1 receptor are grown to confluency, harvested, and homogenized to prepare a membrane fraction.[15][19]

-

Assay Buffer: A typical buffer is 50 mM Tris (pH 7.4) containing MgCl₂, protease inhibitors (e.g., bacitracin, bestatin), and bovine serum albumin (BSA).[15][19]

-

Incubation: A fixed concentration of radioligand (e.g., [³H]Substance P or ¹²⁵I-labeled SP) and varying concentrations of the antagonist are incubated with the membrane preparation.[15][19] Incubation is typically performed at 25°C for 20 minutes or 4°C for 3 hours.[15][19]

-

Non-specific Binding: Determined in parallel incubations containing a high concentration (e.g., 1-10 µM) of unlabeled Substance P.[15][19]

-

Separation and Analysis: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by scintillation counting. Data are analyzed using non-linear regression to determine the IC₅₀, from which the Ki is calculated using the Cheng-Prusoff equation.[15]

Positron Emission Tomography (PET) for Receptor Occupancy

PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.

Detailed Methodology:

-

Radiotracer: A selective NK1 receptor radiotracer, such as [¹⁸F]SPA-RQ or [¹¹C]GR205171, is used.[16][20] These tracers readily cross the blood-brain barrier and have low non-specific binding.[17]

-

Study Design: A baseline PET scan is conducted on healthy subjects. Subsequently, subjects receive the NK1 antagonist for a specified period (e.g., 14 days). A second PET scan is performed at trough drug levels (e.g., 24 hours after the last dose).[16][18]

-

Data Acquisition and Analysis: Dynamic PET images are acquired over 90-120 minutes following radiotracer injection. Arterial blood sampling is performed to obtain an input function for kinetic modeling.[20]

-

Occupancy Calculation: Receptor occupancy is often calculated using a ratio of specific to non-specific binding regions. For the NK1 receptor, the striatum (high receptor density) and cerebellum (reference region lacking receptors) are typically used.[16][18] The percent occupancy is determined by the reduction in the striatal-to-cerebellar ratio after drug administration compared to baseline.[16]

Receptor Internalization Assay

This assay visually and quantitatively measures the translocation of NK1 receptors from the plasma membrane to intracellular compartments upon agonist stimulation.

Detailed Methodology:

-

Cell Line: A cell line stably expressing a tagged human NK1 receptor (e.g., tGFP-NK1R in SH-SY5Y cells) is used.[21]

-

Stimulation: Cells are treated with an agonist (Substance P) across a range of concentrations and for various time points (e.g., 3 minutes to 3 hours).[13][21]

-

Imaging: Cells are fixed and nuclei are stained (e.g., with DAPI). The redistribution of the fluorescently-tagged receptor from the cell membrane to intracellular vesicles is visualized and quantified using high-content imaging systems or fluorescence microscopy.[21]

-

Quantification: Image analysis algorithms measure the formation of intracellular vesicles or the decrease in membrane fluorescence to determine the extent of internalization. An EC₅₀ for the internalization process can be calculated.[21] For example, in one assay, the EC₅₀ for Substance P-induced internalization after 3 hours was approximately 1.8 x 10⁻⁸ M.[21]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely-moving animals, providing insight into the downstream effects of NK1 receptor blockade.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).[22][23]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22]

-

Sampling: Small molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected at regular intervals.[22][23]

-

Drug Administration: The NK1 antagonist can be administered systemically (e.g., i.p. or s.c.) or locally via the probe (reverse dialysis) to assess its effect on neurotransmitter release.[24]

-

Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify neurotransmitter concentrations.[23]

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. tandfonline.com [tandfonline.com]

- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biovara.co.uk [biovara.co.uk]

- 19. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Substance P and the Neurokinin-1 Receptor in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substance P (SP), a neuropeptide of the tachykinin family, and its high-affinity G-protein coupled receptor, the neurokinin-1 receptor (NK1R), are pivotal players at the intersection of the nervous and immune systems.[1][2] Originally identified for their roles in pain transmission and smooth muscle contraction, the SP/NK1R system is now recognized as a critical mediator and amplifier of neuroinflammatory processes.[2][3] This system is implicated in the pathophysiology of a wide range of central nervous system (CNS) disorders, including traumatic brain injury, neurodegenerative diseases, and infections.[1][4] Activation of NK1R on resident CNS cells—such as microglia and astrocytes—and on endothelial cells of the blood-brain barrier (BBB) triggers a cascade of inflammatory events. These include glial cell activation, the release of pro-inflammatory cytokines, and increased BBB permeability, which facilitates the infiltration of peripheral immune cells into the brain parenchyma.[3][5] Consequently, targeting the SP/NK1R pathway with specific antagonists represents a promising therapeutic strategy for a variety of neuroinflammatory conditions.[2][4] This technical guide provides an in-depth overview of the SP/NK1R signaling pathways, their cellular effects within the CNS, their role in disease, and the experimental methodologies used to investigate their function.

Core Concepts: Substance P and the NK1 Receptor

Substance P is an 11-amino acid neuropeptide encoded by the TAC1 gene.[2] It is widely distributed throughout the central and peripheral nervous systems.[2][6] SP exerts its primary biological effects by binding to the NK1R, a G-protein coupled receptor.[3][6] While SP can interact with lower affinity with other tachykinin receptors (NK2R and NK3R), its most potent actions are mediated through NK1R.[2][4] The SP/NK1R system is expressed on a variety of cell types relevant to neuroinflammation, including neurons, microglia, astrocytes, endothelial cells, and peripheral immune cells like T-cells and macrophages.[2][3][4][7]

Molecular Mechanisms: SP/NK1R Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that are fundamental to its pro-inflammatory effects.

Key Signaling Events:

-

G-Protein Activation: Upon SP binding, the NK1R undergoes a conformational change, activating associated heterotrimeric G-proteins, primarily of the Gαq/11 family.[8]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][8] This leads to a rapid increase in cytosolic Ca2+ concentration, a key signal for many cellular processes.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

MAPK Pathway Activation: The SP/NK1R complex robustly activates the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways.

-

NF-κB Activation: These upstream signaling events converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3] SP has been shown to activate NF-κB in human astrocytoma cells.[3]

This signaling cascade results in the transcription and release of numerous pro-inflammatory mediators, cellular activation, and changes in cell morphology and permeability.

Cellular Mediators of Neuroinflammation

The SP/NK1R system drives neuroinflammation by activating key resident cells of the CNS and altering the integrity of the blood-brain barrier.

Microglial Activation

Microglia, the resident immune cells of the brain, express NK1R.[3][9] Substance P is a potent activator of microglia, triggering a pro-inflammatory phenotype.[9][10]

-

Cytokine Production: SP stimulates microglia to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]

-

Reactive Oxygen Species (ROS): SP can induce the generation of ROS in microglia, contributing to oxidative stress.[9]

-

Chemotaxis: SP acts as a chemoattractant for microglia, promoting their migration to sites of injury or inflammation.[11] This effect is mediated through an NK1R and NADPH oxidase (NOX2)-dependent pathway.[11]

-

NK1R-Independent Pathway: Interestingly, some studies suggest that SP can potentiate microglial activation and neurotoxicity through an NK1R-independent mechanism, particularly at very low concentrations, by directly activating microglial NOX2.[12][13]

Astrocyte Activation

Astrocytes, the most abundant glial cells in the CNS, also express NK1R and are highly responsive to SP.[3][14]

-

Inflammatory Mediator Release: SP stimulates astrocytes to produce pro-inflammatory molecules, including IL-6, IL-8, and prostaglandins.[3][14]

-

Receptor Upregulation: The expression of NK1R on astrocytes can be upregulated by other inflammatory cytokines like IL-1β.[3] This creates a positive feedback loop where initial inflammation increases astrocyte sensitivity to SP, further amplifying the inflammatory cascade.[3]

Blood-Brain Barrier Disruption

A critical function of the SP/NK1R system in neuroinflammation is its ability to increase the permeability of the blood-brain barrier (BBB).[5][15]

-

Vasodilation and Permeability: SP is a potent vasodilator and increases vascular permeability.[3][15] This action is mediated by NK1R on endothelial cells, leading to endothelial cell retraction and the formation of intercellular gaps.[3][15]

-

Tight Junction Disruption: SP can disrupt the localization and distribution of tight junction proteins, such as ZO-1 and claudin-5, which are essential for maintaining BBB integrity.[16]

-

Edema Formation: The resulting increase in BBB permeability allows for the extravasation of plasma proteins and water into the brain parenchyma, leading to vasogenic edema.[5] This is a major contributor to increased intracranial pressure following traumatic brain injury.[5]

-

Immune Cell Infiltration: By breaching the BBB, SP facilitates the entry of peripheral immune cells into the CNS, further exacerbating the neuroinflammatory response.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies investigating the SP/NK1R system.

Table 1: Kinetic and Binding Parameters

| Parameter | Description | Value | Context | Source |

|---|---|---|---|---|

| Km | Michaelis constant for SP transport across an in vitro BBB model. | 8.57 ± 1.59 nM | Saturable transport of SP across bovine brain microvascular endothelial cell (BBMEC) monolayers. | [17] |

| Vmax | Maximum velocity of SP transport across an in vitro BBB model. | 0.017 ± 0.005 pmol min⁻¹ mg⁻¹ protein | Saturable transport of SP across BBMEC monolayers. | [17] |

| EC₅₀ | Half maximal effective concentration of Sar-SP (stable SP analog) for potentiating TRPV1 currents. | 0.522 ± 0.133 μM | Dose-dependent enhancement of capsaicin-induced currents in dorsal root ganglion (DRG) neurons. | |

Table 2: In Vitro Experimental Concentrations and Effects

| Cell Type | SP Concentration | Observed Effect | Source |

|---|---|---|---|

| Primary Microglia | Not specified | Stimulation of TNF-α and IL-6 release. | [9][10] |

| Primary Astrocytes | 10⁻¹⁰ - 10⁻⁸ M | Dose-dependent formation of prostaglandin (B15479496) E and thromboxane (B8750289) B2. | [14] |

| Dopaminergic Neurons | Subpicomolar & Submicromolar | Bimodal enhancement of LPS- and MPP+-induced neurodegeneration. | [13] |

| Human BMECs | Not specified | Induced secretion of TNF-α and Angiopoietin-2, leading to increased permeability. |[16] |

Table 3: ELISA Kit Performance Characteristics for Substance P Quantification

| Parameter | Kit 1 (Invitrogen) | Kit 2 (RayBiotech) | Kit 3 (Abcam) | Kit 4 (ALPCO) |

|---|---|---|---|---|

| Assay Range | 78.13 - 5,000 pg/mL | Not specified | 9.76 - 10,000 pg/mL | 9.76 - 10,000 pg/mL |

| Sensitivity | 46.88 pg/mL | Not specified | Not specified | 8.04 pg/mL |

| Sample Type | Serum, Plasma | Serum, Plasma, Cell Culture | Biological Fluids | Serum, Plasma, Saliva, Urine, Cell Culture |

| Assay Time | 2 hr 30 min | 4 hr 45 min | ~3 hours | 3 hours |

| Principle | Competitive | Competitive | Competitive | Competitive |

| Source | |[18] |[19] |[20] |

Experimental Protocols

Detailed methodologies are crucial for studying the SP/NK1R system. Below are generalized protocols for key experimental techniques based on published literature.

Immunohistochemistry (IHC) for Substance P and NK1R Detection

This protocol outlines the steps for localizing SP and NK1R proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: IHC uses antibodies to detect the location of specific proteins in tissue sections. A primary antibody binds to the target antigen (SP or NK1R), and a secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse FFPE sections (4-5 µm) in xylene (2-3 changes, 5 min each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 changes, 3 min each).

-

Rinse with distilled water and then Phosphate Buffered Saline (PBS).[21]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0).[21]

-

Heat in a microwave, pressure cooker, or water bath according to established lab protocols.

-

Allow slides to cool to room temperature for at least 20 minutes.[21]

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections with 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-30 minutes to block endogenous peroxidase activity.[21]

-

Rinse thoroughly with PBS.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Rinse sections with PBS (3 changes, 5 min each).

-

Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse sections with PBS.

-

Apply an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) and incubate according to the manufacturer's instructions (e.g., 30-45 minutes).

-

Rinse with PBS.

-

Apply a chromogenic substrate (e.g., DAB) and monitor color development under a microscope.

-

Stop the reaction by immersing slides in distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

Competitive ELISA for Substance P Quantification

This protocol describes the principle and a general procedure for measuring SP concentrations in biological fluids like plasma, serum, or cell culture media.

Principle: This is a competitive immunoassay. A microplate is pre-coated with a capture antibody. A known amount of biotinylated SP competes with the SP present in the sample or standard for binding to the antibody. The amount of bound biotinylated SP is inversely proportional to the amount of SP in the sample. This is detected using HRP-conjugated streptavidin and a colorimetric substrate.[23]

Methodology:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[18] Create a serial dilution of the SP standard to generate a standard curve.[19]

-

Assay Procedure:

-

Pipette standards and samples into the appropriate wells of the pre-coated microplate.

-

Add a fixed amount of biotinylated SP (or SP-enzyme conjugate, depending on the kit) to each well.

-

Add the detection antibody (if separate from the plate coating).

-

Incubate for the specified time (e.g., 1.5 - 2.5 hours) at room temperature, allowing for competitive binding.[18]

-

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

HRP-Streptavidin Incubation: Add HRP-conjugated streptavidin to each well and incubate (e.g., 45 minutes at room temperature).[18] This binds to the biotinylated SP captured in the well.

-

Substrate Reaction:

-

Wash the plate again to remove unbound HRP-streptavidin.

-

Add TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes).[18] HRP will catalyze a color change.

-

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[18]

-

Data Acquisition: Immediately read the optical density (OD) of each well on a microplate reader at 450 nm.[18]

-

Calculation: Plot the OD values of the standards against their known concentrations to create a standard curve. Calculate the concentration of SP in the samples by interpolating their OD values from this curve.

Calcium Imaging for NK1R Activation

This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) following NK1R activation in live cells.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2/AM, Fluo-4/AM). When the NK1R is activated by SP, the resulting Ca²⁺ mobilization from intracellular stores causes the dye to bind Ca²⁺, leading to a change in its fluorescent properties. This change is captured by fluorescence microscopy over time, providing a real-time readout of receptor activation.

Methodology:

-

Cell Preparation: Culture primary neurons or other NK1R-expressing cells on glass coverslips suitable for imaging.

-

Dye Loading:

-

Prepare a loading buffer containing the acetoxymethyl (AM) ester form of a calcium indicator dye (e.g., 1 µM Fura-2/AM or Fluo-8 a.m.).[24]

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C or on ice, as specified.[24] The AM ester allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the active dye inside the cells.

-

-

Imaging Setup:

-

Mount the coverslip onto an inverted fluorescence microscope equipped with a cooled CCD camera and a light source capable of excitation at the appropriate wavelengths.

-

-

Baseline Measurement:

-

Acquire a baseline fluorescence signal for a set period (e.g., 30-60 seconds) before stimulation to establish a stable baseline.[24]

-

-

Stimulation and Recording:

-

Perfuse the cells with a solution containing Substance P or a specific NK1R agonist (e.g., Sar-SP).

-

Continuously record fluorescent images at a defined frame rate (e.g., 1 Hz).

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Plot the change in fluorescence intensity or ratio over time.

-

Quantify the response by measuring parameters such as peak amplitude, time to peak, or the area under the curve (AUC).[24]

-

Therapeutic Implications and Future Directions

The central role of the SP/NK1R system in driving neuroinflammation makes it an attractive target for therapeutic intervention.[2][4]

NK1R Antagonists: A number of specific NK1R antagonists have been developed.[2]

-

Aprepitant (B1667566) (Emend®): This is the only NK1R antagonist currently approved by the FDA for clinical use.[2][4] Its primary indication is for the prevention of chemotherapy-induced nausea and vomiting.[25] Its water-soluble prodrug, Fosaprepitant (Ivemend®) , is available for intravenous use.[2][4]

-

Other Antagonists: Other compounds like Casopitant and Rolapitant have been investigated in clinical trials for emesis and other conditions like depression.[25]

-

Preclinical Evidence: In preclinical models, NK1R antagonists have shown significant promise. For instance, in a mouse model of neurocysticercosis, pretreatment with aprepitant completely abrogated seizure activity.[2][4] In models of TBI, NK1R antagonists reduce edema and intracranial pressure.[5]

Challenges and Opportunities: Despite strong preclinical data, translating the success of NK1R antagonists to the treatment of complex neuroinflammatory diseases in humans has been challenging.[4] This may be due to species differences in antagonist potency, the complexity of the diseases, and the need for antagonists with optimal BBB penetration and pharmacokinetic profiles.[4] However, the potential to modulate a key neuroinflammatory pathway remains a significant opportunity. Drug repurposing, such as exploring the anti-inflammatory effects of aprepitant in CNS disorders, is an active area of research.

Conclusion: Substance P and its receptor, NK1R, form a critical signaling axis that translates noxious stimuli and neuronal signals into a robust inflammatory response within the central nervous system. By activating microglia and astrocytes, and by compromising the integrity of the blood-brain barrier, the SP/NK1R system plays a fundamental role in the initiation and perpetuation of neuroinflammation. A deep understanding of its molecular pathways and cellular effects, facilitated by the experimental techniques detailed in this guide, is essential for the continued development of targeted therapies. The modulation of this pathway with NK1R antagonists holds considerable promise as a novel approach to managing a wide spectrum of debilitating neurological disorders.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury [frontiersin.org]

- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Role of Substance P in Ischaemic Brain Injury [mdpi.com]

- 8. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Substance P exacerbates dopaminergic neurodegeneration through neurokinin-1 receptor-independent activation of microglial NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substance P and astrocytes: stimulation of the cyclooxygenase pathway of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The proinflammatory peptide substance P promotes blood-brain barrier breaching by breast cancer cells through changes in microvascular endothelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. raybiotech.com [raybiotech.com]

- 19. abcam.com [abcam.com]

- 20. alpco.com [alpco.com]

- 21. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SP(Substance P) ELISA Kit - Elabscience® [elabscience.com]

- 24. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]

- 25. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

NK1 receptor antagonist pharmacophore modeling and SAR studies

An In-Depth Technical Guide to NK1 Receptor Antagonist Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of designing and developing Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, emesis, and depression.[1][2][3] Antagonizing this receptor has proven to be a successful therapeutic strategy, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4][5] This document delves into the signaling pathways of the NK1 receptor, the pharmacophore models that define the essential features for antagonism, the structure-activity relationships (SAR) that guide lead optimization, and the detailed experimental protocols required for evaluation.

NK1 Receptor Signaling Pathways

The NK1 receptor is a Class A GPCR that, upon binding with its endogenous ligand Substance P, activates various intracellular signaling cascades.[1] Primarily, it couples to Gq and Gs heterotrimeric G proteins.[1]

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is linked to cellular excitability, inflammation, and other functional responses.[6][7]

-

Gs Pathway: The receptor can also couple to Gs proteins, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[1][7]

-

MAPK/ERK Pathway: The NK1 receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK1/2). This can be initiated through G-protein dependent mechanisms involving PKC, or through β-arrestin mediated pathways following receptor internalization.[8] This pathway is crucial for regulating cell proliferation and apoptosis.[8]

NK1 receptor antagonists act by competitively binding to the receptor, preventing Substance P from initiating these downstream signals.[3][9]

Pharmacophore Modeling and SAR Studies

Pharmacophore modeling and SAR studies are synergistic approaches in drug discovery. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. SAR studies then explore how modifying the chemical structure of a compound affects its biological activity, helping to refine the pharmacophore model and optimize lead compounds.

Key Pharmacophoric Features

Several pharmacophore models have been developed for non-peptide NK1 receptor antagonists. These models generally highlight the importance of specific features for high-affinity binding.[10][11]

A typical pharmacophore model for an NK1 antagonist includes:

-

Two Aromatic/Hydrophobic Groups: These are often a substituted phenyl ring (e.g., a 3,5-bis(trifluoromethyl)phenyl group) and another aromatic ring system.[2][11] The relative spatial arrangement of these rings is critical for activity.[2]

-

A Hydrogen Bond Acceptor: This feature is often located between the two aromatic moieties.[11]

-

A Hydrogen Bond Donor: This feature contributes to the binding interaction.[10]

-

A Basic Nitrogen Center: A bridgehead basic nitrogen, often within a piperidine (B6355638) or similar scaffold, is thought to interact with an ion pair site on the receptor.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in the development of potent and selective NK1 antagonists like aprepitant.[4][12] Key findings are summarized below.

-

Central Scaffold: Many potent antagonists utilize a central scaffold, such as a piperidine ring. This scaffold correctly orients the critical pharmacophoric groups.[4] The stereochemistry at positions C-2 and C-3 of the piperidine ring is often critical for activity.[4]

-

Aromatic Moieties:

-

A 2-methoxybenzylamino group or a 3,5-bis(trifluoromethyl)benzyl ether at position C-3 of a piperidine scaffold often confers high potency.[4][13]

-

The 3,5-bis(trifluoromethyl)phenyl group interacts favorably with residue His265 in the receptor's binding pocket.[4]

-

Removal of the trifluoromethyl groups can significantly reduce antagonist activity, highlighting their importance for the pharmacophore.[13]

-

-

Piperidine Nitrogen: Functionalizing the piperidine nitrogen to reduce its basicity has been a successful strategy to improve oral bioavailability. The introduction of a 3-oxo-1,2,4-triazol-5-yl moiety is a notable example of this approach.[4]

-

Receptor Binding Pocket: Site-directed mutagenesis and structural studies have identified several key amino acid residues in the transmembrane (TM) domains of the NK1 receptor that are crucial for antagonist binding. These include Gln165 (TM4), His197 (TM5), Phe264 (TM6), His265 (TM6), and Tyr287 (TM7).[4] Different classes of antagonists may interact with specific subsets of these residues.[4]

| Compound/Modification | Scaffold | Key Substituents | Activity (Binding Affinity) | SAR Insights |

| CP-99,994 Analog | Phenylpiperidine | 2-methoxy benzylamine | High | The methoxybenzyl group is a key interaction moiety.[4] |

| L-733,060 | Piperidine | 3,5-bistrifluoromethyl benzylether | High | Bistrifluoromethyl group enhances potency.[4] |

| Aprepitant Precursor | Piperidine | 3-oxo-1,2,4-triazol-5-yl on N | Improved oral bioavailability | Reduced basicity of the piperidine nitrogen improves pharmacokinetic properties.[4] |

| Peptide Analog 1 | Peptide | C-terminal ester with 3,5-bis(trifluoromethyl)benzyl | High NK1 antagonism | Trifluoromethyl groups are critical for antagonist pharmacophore.[13] |

| Peptide Analog 2 | Peptide | C-terminal ester without trifluoromethyl groups | Reduced NK1 antagonism | Demonstrates the importance of the electron-withdrawing groups for binding.[13] |

Experimental Protocols

Evaluating novel compounds for NK1 receptor antagonism requires a standardized set of in vitro assays. The two primary types are receptor binding assays and functional assays.

General Experimental Workflow

The process of identifying and characterizing NK1 receptor antagonists typically follows a logical progression from initial binding assessment to functional characterization.

Protocol: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

1. Materials:

-

Cell Membranes: CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1).[2]

-

Radioligand: [³H]-Substance P (e.g., ~135 Ci/mmol).[2]

-

Assay Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl₂, and a cocktail of protease inhibitors (e.g., 50 μg/mL bacitracin, 10 μM captopril, 100 μM PMSF).[2]

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 μM) of unlabeled Substance P.[2]

-

Apparatus: 96-well plates, liquid scintillation counter, glass fiber filters.

2. Procedure:

-

Prepare a cell membrane homogenate from confluent CHO-NK1 cells. Determine protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add in duplicates: assay buffer, a fixed concentration of [³H]-Substance P (typically at or below its Kd, e.g., 0.4 nM), and approximately 20 μg of membrane homogenate per well.[2]

-

To respective wells, add:

-

Vehicle (for Total Binding).

-

Unlabeled Substance P (for Non-specific Binding).

-

Varying concentrations of the test compound.

-

-

Incubate the plate in a shaking water bath at 25°C for 20 minutes to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis (one-site competition model).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol: Functional Antagonism Assay (Aequorin Luminescence)

This assay measures the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a key step in the Gq signaling pathway.

1. Materials:

-

Cell Line: CHO-K1 cell line stably co-expressing the human NK1 receptor and the calcium-sensitive photoprotein apoaequorin.[2]

-

Aequorin Charging Medium: Culture medium containing coelenterazine (B1669285) (the luminophore for aequorin).

-

Agonist: Substance P.

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

Apparatus: 96-well luminometer plate reader.

2. Procedure:

-

Culture the transfected CHO-NK1 cells to mid-log phase.

-

Charge the cells with aequorin by incubating them with coelenterazine in a suitable buffer for a defined period (e.g., 1-2 hours) in the dark.

-

Wash the cells to remove excess coelenterazine and resuspend them in assay buffer.

-

Dispense the cell suspension into a white 96-well plate.

-

Add varying concentrations of the test antagonist to the wells and pre-incubate for a set time (e.g., 15-30 minutes).

-

Place the plate in the luminometer.

-

Initiate the reaction by injecting a fixed concentration of the agonist (Substance P, typically an EC80 concentration) into each well.

-

Measure the resulting luminescence signal, which is proportional to the intracellular calcium concentration, over a period of time (e.g., 30-60 seconds).

3. Data Analysis:

-

Construct dose-response curves for Substance P in the absence and presence of different concentrations of the antagonist.

-

The antagonist will cause a rightward shift in the agonist's dose-response curve.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence).

-

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[2] The pA2 is a measure of the antagonist's potency.

Conclusion

The development of NK1 receptor antagonists is a prime example of successful structure-based and pharmacophore-guided drug design. A deep understanding of the receptor's signaling mechanisms, the key chemical features required for potent antagonism, and the nuanced structure-activity relationships has enabled the creation of clinically effective drugs. The experimental protocols detailed herein provide a robust framework for the identification and characterization of new chemical entities targeting the NK1 receptor. Future research may focus on developing antagonists with improved pharmacokinetic profiles, greater subtype selectivity, or the ability to target specific intracellular signaling pathways (biased antagonism), further expanding the therapeutic potential of this important drug class.

References

- 1. mdpi.com [mdpi.com]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacophore and receptor models for neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Neurokinin-1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands targeting the neurokinin-1 (NK1) receptor, a key player in numerous physiological and pathological processes. This document details the binding affinities and functional potencies of these ligands, outlines experimental protocols for their characterization, and visualizes the primary signaling pathways activated upon receptor engagement.

Introduction to the Neurokinin-1 Receptor and its Endogenous Ligands

The neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the tachykinin peptide, Substance P (SP)[1][2]. It is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of biological functions, including pain transmission, inflammation, and the regulation of mood and anxiety[2][3]. The interaction of endogenous ligands with the NK1R initiates a cascade of intracellular signaling events, making it a significant target for drug discovery and development.

The primary endogenous ligands for the NK1 receptor belong to the tachykinin family of neuropeptides. These include:

-

Substance P (SP): The most potent and highest affinity endogenous ligand for the NK1 receptor[1][3].

-

Neurokinin A (NKA) and Neurokinin B (NKB): While preferentially binding to NK2 and NK3 receptors, respectively, NKA and NKB can also bind to the NK1 receptor, albeit with lower affinity[4][5].

-

Hemokinins: Including Hemokinin-1, these peptides are also recognized as endogenous ligands for the NK1 receptor[4].

-

Endokinins: This group of peptides, including Endokinin A, B, C, and D, also exhibit affinity for the NK1 receptor[4][6].

Quantitative Analysis of Ligand-Receptor Interactions

The binding affinity and functional potency of endogenous ligands at the human NK1 receptor are crucial parameters for understanding their physiological roles and for the development of selective therapeutic agents. The following tables summarize the available quantitative data.

Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Human NK1 Receptor

| Ligand | Ki (nM) | Radioligand Used | Cell Line | Reference |

| Substance P | ~0.15 | [³H]Substance P | CHO | [7] |

| Neurokinin A | ~10 | [¹²⁵I]NKA | CHO | [8][9] |

| Neurokinin B | >1000 | [³H]Substance P | - | |

| Hemokinin-1 | Not readily available | - | - | - |

| Endokinins (A-D) | Not readily available | - | - | - |

Note: The affinity of Neurokinin B for the NK1 receptor is significantly lower than for the NK3 receptor. Comprehensive and directly comparable Ki values for all endogenous ligands are not consistently available in the literature.

Table 2: Functional Potencies (EC50/pEC50) of Endogenous Ligands at the Human NK1 Receptor

| Ligand | Assay Type | EC50 (nM) | pEC50 (-logM) | Cell Line | Reference |

| Substance P | Calcium Mobilization | ~0.03 | 10.48 | CHO | [1][9] |

| Neurokinin A | Calcium Mobilization | ~0.5 | 9.3 | CHO | [1][9] |

| Neurokinin B | Neuronal Excitation | 1 | 9 | Guinea Pig Ileum | [4] |

| Hemokinin-1 | Not readily available | - | - | - | - |

| Endokinins (A-D) | Not readily available | - | - | - | - |

Note: EC50 values can vary depending on the specific assay conditions and cell system used. Data for Hemokinins and Endokinins are not as extensively reported.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ligand-receptor interactions. Below are representative protocols for key experiments.

Radioligand Displacement Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Workflow for Radioligand Displacement Binding Assay

Caption: Workflow for a typical radioligand displacement binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled competitor ligand.

-

For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of an unlabeled NK1 receptor antagonist.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol describes a functional assay to measure the potency (EC50) of a ligand by quantifying the increase in intracellular calcium concentration following NK1 receptor activation, typically using a Fluorometric Imaging Plate Reader (FLIPR).

Workflow for Calcium Mobilization Assay

Caption: Workflow for a typical calcium mobilization assay using FLIPR.

Detailed Methodology:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) and an anion-exchange inhibitor like probenecid (B1678239) (to prevent dye leakage).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye[10][12].

-

-

Measurement:

-

Place the plate into a FLIPR or a similar fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for a short period.

-

Use the instrument's integrated fluidics to add the agonist ligand at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium[10][12].

-

-

Data Analysis:

-

For each concentration of the ligand, determine the peak fluorescence response above the baseline.

-

Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of a potent agonist (e.g., Substance P).

-

Plot the normalized response against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

-

NK1 Receptor Signaling Pathways

Upon activation by an endogenous ligand, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways involve Gq and Gs proteins, as well as β-arrestin-mediated signaling.

Gq-Coupled Signaling Pathway

The canonical signaling pathway for the NK1 receptor is through the Gq alpha subunit.

Caption: NK1 Receptor Gq-coupled signaling pathway.

This pathway involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses[13].

Gs-Coupled Signaling Pathway

In addition to Gq, the NK1 receptor can also couple to the Gs alpha subunit.

Caption: NK1 Receptor Gs-coupled signaling pathway.

Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, thereby modulating gene expression[1][5].

β-Arrestin-Mediated Signaling and Internalization

β-Arrestins play a crucial role in the desensitization, internalization, and signaling of the NK1 receptor.

Caption: β-Arrestin-mediated internalization and signaling of the NK1 Receptor.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the NK1 receptor. This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G proteins, leading to desensitization. β-arrestins also act as scaffolds for various signaling proteins, such as components of the MAPK/ERK pathway, initiating a distinct wave of intracellular signaling. Furthermore, β-arrestins facilitate the internalization of the receptor into endosomes, from where it can either be recycled back to the cell surface or targeted for degradation[12][14][15].

Conclusion

The neurokinin-1 receptor is a multifaceted signaling hub activated by a family of endogenous tachykinin peptides, with Substance P being the principal ligand. The intricate interplay of these ligands with the NK1 receptor, leading to the activation of Gq, Gs, and β-arrestin pathways, underscores the complexity of tachykinin signaling. A thorough understanding of the quantitative pharmacology and the detailed experimental methodologies for studying these interactions is paramount for researchers and drug development professionals aiming to modulate NK1 receptor activity for therapeutic benefit. The information and protocols provided in this guide serve as a foundational resource for advancing research in this critical area of pharmacology.

References

- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of the human NK1 tachykinin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Distribution of Neurokinin-1 Receptors in the Human Brain and Periphery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in a wide array of physiological and pathological processes. Its extensive distribution throughout the central and peripheral nervous systems underscores its importance in functions ranging from pain transmission and mood regulation to neurogenic inflammation and emesis.[1] This technical guide provides a comprehensive overview of the NK1 receptor's distribution in human tissues, with a focus on quantitative data, detailed experimental methodologies for its study, and an exploration of its signaling pathways.

Quantitative Distribution of NK1 Receptors

The density and distribution of NK1 receptors have been quantified in various human tissues using advanced imaging and analytical techniques. Positron Emission Tomography (PET) has been instrumental in mapping the NK1 receptor in the living human brain, while autoradiography and immunohistochemistry have provided valuable data on its presence in both central and peripheral tissues.

NK1 Receptor Distribution in the Human Brain

PET studies utilizing specific radioligands such as [¹⁸F]SPA-RQ and [¹⁸F]-FE-SPA-RQ have provided detailed quantitative maps of NK1 receptor distribution in the human brain.[2][3][4] The highest concentrations are consistently observed in the striatum (caudate and putamen), with moderate levels in cortical and limbic regions, and the lowest levels in the cerebellum, which is often used as a reference region in these studies.[2][3]

| Brain Region | Binding Potential (BPND) with [¹⁸F]-FE-SPA-RQ (mean ± SD)[2] | Binding Potential (BP) with [¹⁸F]SPA-RQ[3] |

| Caudate | 3.15 ± 0.36 | 4.0 - 5.0 |

| Putamen | 3.11 ± 0.66 | 4.0 - 5.0 |

| Parahippocampal Region | 1.17 ± 0.25 | Not Specified |

| Thalamus | 0.46 ± 0.14 | Not Specified |

| Occipital Cortex | 0.94 ± 0.23 | 1.5 - 2.5 |

| Temporal Cortex | 0.82 ± 0.15 | 1.5 - 2.5 |

| Frontal Cortex | 0.76 ± 0.15 | 1.5 - 2.5 |

| Anterior Cingulate Cortex | 0.69 ± 0.16 | 1.5 - 2.5 |

| Globus Pallidus | Not Specified | Lower than Caudate/Putamen |

| Substantia Nigra | Not Specified | Lower than Caudate/Putamen |

| Amygdala | Not Specified | Widespread |

| Hippocampus | Not Specified | Widespread |

| Cerebellar Cortex | Lowest Specific Uptake | Very Low Specific Uptake |

NK1 Receptor Distribution in Human Peripheral Tissues

The NK1 receptor is widely expressed in the periphery, playing a key role in various physiological processes.[5] Its presence has been documented in the gastrointestinal tract, skin, immune cells, and the peripheral nervous system.

| Peripheral Tissue/Cell Type | Location of NK1 Receptor Expression | Method of Detection |

| Gastrointestinal Tract | Smooth muscle cells, arterioles, venules, mucosal epithelial cells, lymph nodules, myenteric and submucous neurons, interstitial cells of Cajal.[6][7][8][9] | Autoradiography, Immunohistochemistry, In Situ Hybridization |

| Skin | Keratinocytes, fibroblasts, mast cells, dermal microvascular endothelial cells.[10][11] | Immunohistochemistry, RT-PCR |

| Immune Cells | Lamina propria mononuclear cells, lymphocytes, macrophages.[7] | Immunohistochemistry, In Situ Hybridization |

| Dorsal Root Ganglion (DRG) | A subpopulation of small-diameter sensory neurons.[12][13] | Immunohistochemistry |

Experimental Protocols

Accurate and reproducible methodologies are critical for the study of NK1 receptor distribution and function. This section details the key experimental protocols cited in the literature.

Positron Emission Tomography (PET) Imaging of NK1 Receptors in the Human Brain

PET imaging with radiolabeled NK1 receptor antagonists allows for the non-invasive quantification of receptor density in the living human brain.[4]

Experimental Workflow for PET Imaging

Caption: Workflow for PET imaging of NK1 receptors.

Detailed Methodology:

-

Radioligand Preparation: Synthesize [¹⁸F]SPA-RQ or [¹⁸F]-FE-SPA-RQ with high specific radioactivity (e.g., >400 GBq/µmol).[14] Perform rigorous quality control to ensure radiochemical purity.

-

Subject Preparation: Obtain informed consent from healthy volunteers.[3] Insert intravenous cannulas for radioligand injection and potentially for arterial blood sampling.

-

PET Scan Acquisition:

-

Image Analysis:

-

Reconstruct the PET images.

-

Co-register the PET images with the subject's structural MRI.

-

Define regions of interest (ROIs) on the co-registered images.

-

Apply kinetic models, such as the Simplified Reference Tissue Model (SRTM) or indirect kinetic methods, using the cerebellum as a reference region, to calculate the binding potential (BPND), a measure proportional to the density of available receptors.[2][15]

-

Immunohistochemistry (IHC) for NK1 Receptor Detection

IHC is a valuable technique for visualizing the cellular and subcellular localization of the NK1 receptor in tissue sections.

Experimental Workflow for Immunohistochemistry

Caption: Workflow for immunohistochemical detection of NK1 receptors.

Detailed Methodology:

-

Tissue Preparation:

-

Fix fresh tissue samples in 4% paraformaldehyde.[16]

-

Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.[16]

-

Embed the tissue in paraffin and cut sections of 5-8 µm thickness.[16]

-

-

Immunostaining:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[16]

-

Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).[16]

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol.[16]

-

Block non-specific binding sites using a blocking solution (e.g., 10% normal serum).[17]

-

Incubate the sections with a primary antibody specific for the NK1 receptor overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.[17]

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.[17]

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[17]

-

-

Visualization:

-

Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[16]

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.[16]

-

Analyze the staining pattern under a light microscope.

-

NK1 Receptor Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[18]

NK1 Receptor Signaling Cascade

Caption: Signaling pathways activated by the NK1 receptor.

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and to some extent Gs.[18]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[19]

-

Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[18]

-

MAPK/ERK Pathway: The NK1 receptor can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[20]

Following activation, the NK1 receptor is rapidly internalized into endosomes, a process that is crucial for receptor desensitization and resensitization.[1][20]

Conclusion

The widespread distribution of the NK1 receptor in both the central and peripheral nervous systems highlights its significance as a therapeutic target for a variety of disorders, including depression, anxiety, pain, and chemotherapy-induced nausea and vomiting. A thorough understanding of its localization, the methodologies for its study, and its intricate signaling pathways is paramount for the continued development of novel and effective NK1 receptor-targeted therapies. This guide provides a foundational resource for researchers and clinicians working in this dynamic field.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Visualization and quantification of neurokinin-1 (NK1) receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P and substance K receptor binding sites in the human gastrointestinal tract: localization by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P (neurokinin-1) and neurokinin A (neurokinin-2) receptor gene and protein expression in the healthy and inflamed human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of the neurokinin type 1 receptor in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Localization of the neurokinin 1 receptor on a subset of substance P-positive and isolectin B4-negative dorsal root ganglion neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PET imaging of neurokinin-1 receptors with [(18)F]SPA-RQ in human subjects: assessment of reference tissue models and their test-retest reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. bosterbio.com [bosterbio.com]

- 18. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Neurokinin-1 (NK1) Receptor Antagonists in Animal Models of Anxiety: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of neurokinin-1 (NK1) receptor antagonists as potential anxiolytic agents. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and psychopharmacology. This document details the underlying mechanism of action, summarizes key findings from various animal models of anxiety, presents quantitative data in a structured format, and outlines the experimental protocols for these models.

Introduction: The Substance P/NK1 Receptor System and Anxiety

The substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are integral components of the central and peripheral nervous systems.[1][2] This system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and the regulation of stress and emotional behaviors.[1][3] NK1 receptors are densely expressed in brain regions critical for processing fear and anxiety, such as the amygdala, hippocampus, and cingulate cortex.[4][5] Preclinical research suggests that the SP/NK1 system is upregulated in response to stress.[4][6] Central administration of substance P has been shown to induce anxiety-like behaviors in animal models, an effect that can be reversed by pretreatment with NK1 receptor antagonists.[1][4] This has led to the hypothesis that blocking NK1 receptors could be a novel therapeutic strategy for anxiety disorders.[1][3][7]

Mechanism of Action of NK1 Receptor Antagonists

NK1 receptors are G protein-coupled receptors (GPCRs) that, upon binding with substance P, initiate a signaling cascade.[2] NK1 receptor antagonists are competitive inhibitors that block the binding of substance P to the NK1 receptor, thereby preventing downstream signaling.[2] This blockade is thought to produce anxiolytic effects by modulating neuronal activity in key emotional circuits of the brain.[3] Furthermore, there is evidence of a significant interaction between the substance P system and the serotonergic system.[3] Preclinical studies have shown that both genetic deletion and pharmacological blockade of the NK1 receptor lead to an increased firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and desensitization of 5-HT1A inhibitory autoreceptors, effects that are similar to those of established antidepressant and anxiolytic treatments.[3]

Preclinical Anxiety Models and Efficacy of NK1 Antagonists